molecular formula C20H13N5O3S B12380915 URAT1&XO inhibitor 1

URAT1&XO inhibitor 1

Cat. No.: B12380915
M. Wt: 403.4 g/mol
InChI Key: YUGFHWXZQLEUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of URAT1&XO inhibitor 1 involves multiple steps. One common approach includes the coupling reaction of a carboxylic ester substituted phenylboronic acid with an appropriate intermediate, followed by hydrolysis to yield the final product . The reaction conditions typically involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of URAT1&XO inhibitor 1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

URAT1&XO inhibitor 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction typically results in the formation of alcohols or amines .

Properties

Molecular Formula

C20H13N5O3S

Molecular Weight

403.4 g/mol

IUPAC Name

5-[[5-cyano-1-(pyridin-2-ylmethyl)indole-3-carbonyl]amino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C20H13N5O3S/c21-8-12-4-5-16-14(7-12)15(10-25(16)9-13-3-1-2-6-22-13)18(26)24-19-17(20(27)28)23-11-29-19/h1-7,10-11H,9H2,(H,24,26)(H,27,28)

InChI Key

YUGFHWXZQLEUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=C(C3=C2C=CC(=C3)C#N)C(=O)NC4=C(N=CS4)C(=O)O

Origin of Product

United States

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